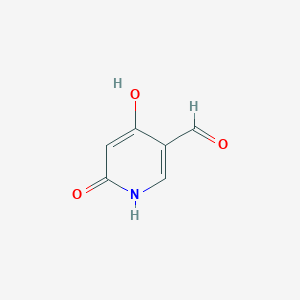
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-: is a complex organic compound with a unique structure It is a derivative of benzaceanthrylene, featuring a dihydrodiol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- typically involves the hydrogenation of benzaceanthrylene. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The dihydrodiol group is introduced through a dihydroxylation reaction, which can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of acylated benzaceanthrylene derivatives.
科学研究应用
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- involves its interaction with specific molecular targets. The dihydrodiol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzaceanthrylene: The parent compound without the dihydrodiol group.
Dihydrobenzaceanthrylene: A reduced form of benzaceanthrylene.
Benzaceanthrylene-1,2-dione: An oxidized form of benzaceanthrylene.
Uniqueness
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- is unique due to its dihydrodiol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93673-36-0 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10,19-22H/t19-,20-/m1/s1 |
InChI 键 |
FKKLORIUOJKOOS-WOJBJXKFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3[C@H]([C@@H]5O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(C5O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
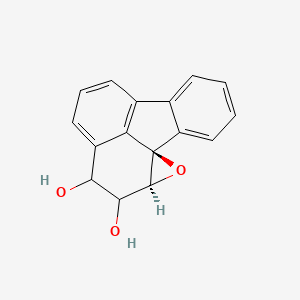
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
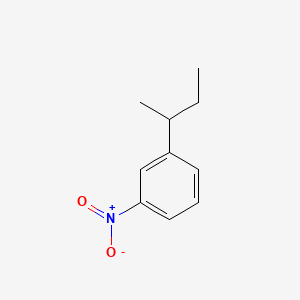
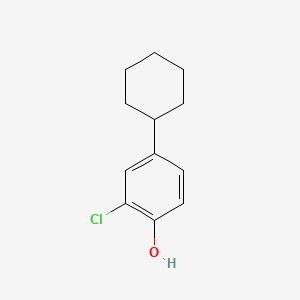

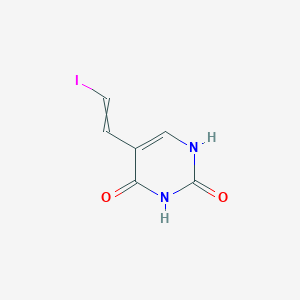
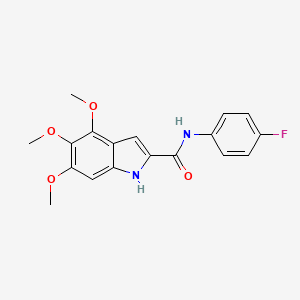
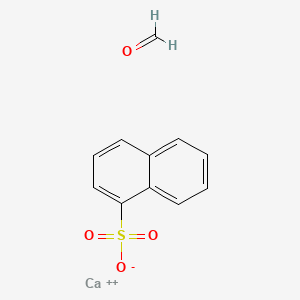
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
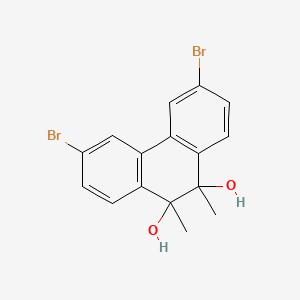
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
